2-[4-[(Cycloheptylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Overview
Description
2-{4-[(Cycloheptylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride is a chemical compound with the molecular formula C17H27ClN2O3 It is known for its unique structure, which includes a cycloheptylamino group and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Cycloheptylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with chloroacetic acid to form 2-methoxyphenoxyacetic acid. This intermediate is then reacted with cycloheptylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Cycloheptylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(Cycloheptylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[(Cycloheptylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The cycloheptylamino group may interact with biological receptors or enzymes, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide
- 2-{4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy}acetamide
- 2-{4-[(Cyclooctylamino)methyl]-2-methoxyphenoxy}acetamide
Uniqueness
2-{4-[(Cycloheptylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride is unique due to its cycloheptylamino group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-[(cycloheptylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-21-16-10-13(8-9-15(16)22-12-17(18)20)11-19-14-6-4-2-3-5-7-14;/h8-10,14,19H,2-7,11-12H2,1H3,(H2,18,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSLKKDJXFLPBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCCCC2)OCC(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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